molecular formula C19H18BrNO B3608056 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone

1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone

Cat. No. B3608056
M. Wt: 356.3 g/mol
InChI Key: QRAHMYPLSMWGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone, also known as 4-Bromoisatin, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen has a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-microbial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects, making it a versatile compound for studying various biological processes. However, one limitation of using 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore its anti-microbial properties and potential use in the treatment of infectious diseases.
Conclusion:
In conclusion, 1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen is a synthetic compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-microbial effects make it a versatile compound for studying various biological processes. While its mechanism of action is not fully understood, it has been shown to act through multiple pathways. Further research is needed to explore its potential use in the treatment of various diseases.

Scientific Research Applications

1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanonen has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial activity against a range of bacteria and fungi.

properties

IUPAC Name

1-[1-[(4-bromophenyl)methyl]indol-3-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c1-13(2)19(22)17-12-21(18-6-4-3-5-16(17)18)11-14-7-9-15(20)10-8-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAHMYPLSMWGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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